N-Nitroso-N-methyl-N-dodecylamine
Overview
Description
Mechanism of Action
Target of Action
N-Nitroso-N-methyl-N-dodecylamine (Nmdda) is a nitroso compound
Mode of Action
As a nitroso compound, it may undergo metabolic activation to form reactive species capable of alkylating DNA and proteins . This can lead to mutations and other forms of DNA damage, potentially contributing to carcinogenic effects.
Action Environment
Nmdda has been detected in personal care products, such as shampoos and conditioners, and household cleaning products, such as dishwashing liquids and surface cleaners . Environmental factors such as the presence of other chemicals, pH, temperature, and light exposure can influence the stability and reactivity of Nmdda. For example, nitroso compounds can form as a result of the reaction of nitrite with amine compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can form as a result of the reaction of nitrite with amine compounds
Cellular Effects
Due to its high toxicity and carcinogenic potential, it is likely to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a nitroso compound, which suggests that it may exert its effects through the formation of nitric oxide or other reactive nitrogen species .
Dosage Effects in Animal Models
In animal models, N-Nitroso-N-methyl-N-dodecylamine has been shown to have carcinogenic potency
Preparation Methods
The synthesis of 1-Dodecanamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methyl-1-dodecanamine. This reaction is carried out using nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Industrial production methods for nitrosamines, including 1-Dodecanamine, N-methyl-N-nitroso-, often involve similar nitrosation reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
1-Dodecanamine, N-methyl-N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of 1-Dodecanamine, N-methyl-N-nitroso- can lead to the formation of N-methyl-1-dodecanamine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Dodecanamine, N-methyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Research on nitrosamines, including 1-Dodecanamine, N-methyl-N-nitroso-, focuses on their biological effects and potential carcinogenicity.
Medicine: Studies investigate the role of nitrosamines in drug safety and their potential as therapeutic agents.
Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
1-Dodecanamine, N-methyl-N-nitroso- can be compared with other nitrosamines such as:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.
N-Nitrosodiethylamine (NDEA): Another potent carcinogen.
N-Nitrosomethylphenylamine (NMPA): Known for its genotoxic effects.
Compared to these compounds, 1-Dodecanamine, N-methyl-N-nitroso- has a longer alkyl chain, which may influence its physical properties and biological activity. Its unique structure makes it a valuable compound for studying the effects of nitrosamines with varying alkyl chain lengths .
Properties
IUPAC Name |
N-dodecyl-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKANZXOGADOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021000 | |
Record name | N-Nitroso-N-methyl-N-dodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55090-44-3 | |
Record name | N-Methyl-N-nitroso-1-dodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55090-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055090443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-N-methyl-N-dodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-nitroso-1-dodecanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5MN48QBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Nitrosomethyldodecylamine interact with its target and what are the downstream effects?
A: N-Nitrosomethyldodecylamine (NMDA) exerts its carcinogenic effects primarily through DNA methylation. [, ] After metabolic activation, it forms reactive electrophiles that bind to DNA bases, primarily forming 7-methylguanine and O6-methylguanine adducts. [] These adducts can interfere with DNA replication and repair, leading to mutations and ultimately contributing to tumor development. The specific site of hydroxylation on NMDA influences its target organ specificity. []
Q2: What is the relationship between the structure of aliphatic nitrosomethylalkylamines and their organ specificity for carcinogenicity?
A: Research shows a correlation between the length of the aliphatic chain in nitrosomethylalkylamines and their target organs for tumor formation. [, ] For example, N-Nitrosodimethylamine (NDMA) and N-nitrosoethylmethylamine (NEMA), with shorter chains, primarily target the liver. [] NMDA, with its longer dodecyl chain, preferentially induces urinary bladder tumors. [, , ] While DNA methylation plays a role in the carcinogenicity of shorter chain homologues, it alone cannot explain the organ specificity observed with longer chains like NMDA. [, ] This suggests other mechanisms, potentially involving different metabolic pathways or interactions with specific cellular targets, might be at play.
Q3: Are there methods for the early detection of bladder cancer induced by NMDA in experimental models?
A: Yes, urine cytology has proven to be a valuable tool for the early detection of bladder cancer in rats exposed to NMDA. [] Studies have shown detectable changes in the morphology of exfoliated transitional cells in the urine of NMDA-treated rats as early as 8 weeks into exposure. [] These changes progress to noticeable atypia and ultimately the presence of malignant cells, all detectable through urine cytology, highlighting its potential for early diagnosis and monitoring in experimental settings.
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